3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
Properties
Molecular Formula |
C16H10ClN3O2S2 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-11-5-3-4-10(8-11)14(21)19-20-15(22)13(24-16(20)23)9-12-6-1-2-7-18-12/h1-9H,(H,19,21)/b13-9- |
InChI Key |
OQARYYBVBNMLIE-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorobenzoyl chloride with 2-aminothiazolidin-4-one to form an intermediate product. This intermediate is then reacted with pyridine-2-carbaldehyde under specific conditions to yield the final compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.
Chemical Reactions Analysis
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Research: It has been used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
Structural Implications :
- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, favoring covalent interactions with nucleophilic residues in biological targets.
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce target affinity due to decreased reactivity .
- Aromatic heterocycles (e.g., pyridine) introduce additional H-bonding or π-stacking interactions, critical for selectivity in enzyme inhibition .
Variations in the Amide Group
Functional Implications :
Core Modifications in the Thiazolidinone Ring
Mechanistic Implications :
- The 2-thioxo group is critical for metal ion chelation (e.g., Zn²⁺ in metalloenzymes) and redox activity, making it pharmacologically relevant .
Biological Activity
3-chloro-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide, also known as compound CAS No: 840462-11-5, is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbial resistance. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazolidin core, which is known for its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity : The compound exhibits significant antitumor properties, particularly against several human cancer cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) with IC50 values indicating potent inhibition of cell proliferation. For instance, some derivatives have shown IC50 values lower than 10 μM in specific cell lines .
- Antimicrobial Properties : Research indicates that the compound has antimicrobial activity against a range of bacterial and fungal species. Studies have shown that it can inhibit the growth of pathogens at concentrations that are clinically relevant .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling and thus a target for diabetes treatment. Some derivatives have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. The presence of specific functional groups within its structure enhances its binding affinity to these targets .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Table 1: Antitumor Activity of Selected Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Huh7 | <10 |
| Compound B | Caco2 | <10 |
| Compound C | MDA-MB 231 | <10 |
Table 2: Antimicrobial Activity
| Compound | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | C. albicans | 25 |
Case Studies
- Case Study on Antitumor Efficacy : In a controlled study involving various human cancer cell lines, compounds derived from thiazolidin showed promising results in inhibiting tumor growth. The most active derivative exhibited an IC50 value below 10 μM across multiple cell lines, suggesting its potential as a therapeutic agent .
- Case Study on PTP1B Inhibition : A series of thiazolidin compounds were synthesized and tested for their ability to inhibit PTP1B. Among these, several compounds showed competitive inhibition with IC50 values ranging from 6 to 9 μM, indicating their potential use in managing diabetes and obesity-related disorders .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Pyridine Derivative Preparation : Chlorination of the pyridine ring and introduction of substituents via electrophilic aromatic substitution .
- Coupling Reactions : The pyridine intermediate is coupled with a benzyl halide under basic conditions .
- Amidation : Final reaction with 3-chlorobenzoyl chloride in pyridine yields the benzamide product . Key reagents include 5-chlorothiazol-2-amine and acyl chlorides. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .
Q. What spectroscopic methods are used to characterize this compound?
Post-synthesis characterization employs:
- NMR Spectroscopy : Confirms proton environments and connectivity, particularly for the Z-configuration of the pyridinylmethylidene group .
- IR Spectroscopy : Identifies functional groups (e.g., thioxo C=S stretch at ~1200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking studies (e.g., AutoDock, Schrödinger Suite) model binding interactions with enzymes like COX-II or bacterial phosphopantetheinyl transferases (PPTases). Key findings:
Q. How can researchers resolve contradictions in reported biochemical targets (e.g., PPTases vs. COX-II)?
Contradictions arise from structural similarities to diverse enzyme inhibitors. Strategies include:
- Kinetic Assays : Compare inhibition constants (Ki) against purified PPTases and COX-II .
- Structural Analysis : X-ray crystallography of the compound-enzyme complex identifies binding motifs .
- Gene Knockdown Studies : Silencing PPTase or COX-II genes in bacterial/cancer cells evaluates phenotypic changes .
Q. What synthetic strategies improve yield in large-scale reactions?
Q. How does the compound influence downstream biochemical pathways?
In bacterial systems, it disrupts fatty acid biosynthesis by inhibiting PPTases, which are essential for acyl carrier protein (ACP) activation . In cancer models, it induces apoptosis via ROS-mediated mitochondrial dysfunction, validated by transcriptomic profiling (RNA-seq) .
Q. What crystallographic insights reveal the compound’s stability?
Single-crystal X-ray diffraction shows:
- Intermolecular Hydrogen Bonds : N–H···N and C–H···O interactions stabilize the crystal lattice .
- Planar Conformation : The thiazolidinone and benzamide moieties adopt coplanar geometry, enhancing π-conjugation . Thermal stability (TGA/DSC) correlates with crystalline packing density .
Q. What structure-activity relationship (SAR) strategies enhance antimicrobial potency?
- Pyridine Substitution : Electron-withdrawing groups (e.g., -Cl) improve PPTase binding .
- Thioxo Modification : Replacing S with O reduces activity, confirming the critical role of the thioxo group .
- Benzamide Derivatives : Meta-substitutions on the benzamide ring optimize logP for membrane permeability .
Q. What in vivo challenges are associated with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
